molecular formula C11H8F6O3 B14783838 (2,5-Bis(trifluoromethoxy)phenyl)propanal

(2,5-Bis(trifluoromethoxy)phenyl)propanal

Cat. No.: B14783838
M. Wt: 302.17 g/mol
InChI Key: DUUJKQPYQULHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Bis(trifluoromethoxy)phenyl)propanal is a chemical compound with the molecular formula C11H8F6O3 It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Bis(trifluoromethoxy)phenyl)propanal typically involves the introduction of trifluoromethoxy groups onto a phenyl ring followed by the addition of a propanal group. One common method involves the reaction of 2,5-dihydroxybenzaldehyde with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy groups. This is followed by a reaction with propanal under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,5-Bis(trifluoromethoxy)phenyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,5-Bis(trifluoromethoxy)phenyl)propanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Bis(trifluoromethoxy)phenyl)propanal involves its interaction with specific molecular targets. The trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This can lead to the modulation of enzyme activity and subsequent biological effects. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Bis(trifluoromethoxy)phenyl)propanal
  • (3,5-Bis(trifluoromethoxy)phenyl)propanal

Uniqueness

(2,5-Bis(trifluoromethoxy)phenyl)propanal is unique due to the specific positioning of the trifluoromethoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers .

Properties

Molecular Formula

C11H8F6O3

Molecular Weight

302.17 g/mol

IUPAC Name

3-[2,5-bis(trifluoromethoxy)phenyl]propanal

InChI

InChI=1S/C11H8F6O3/c12-10(13,14)19-8-3-4-9(20-11(15,16)17)7(6-8)2-1-5-18/h3-6H,1-2H2

InChI Key

DUUJKQPYQULHNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCC=O)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.